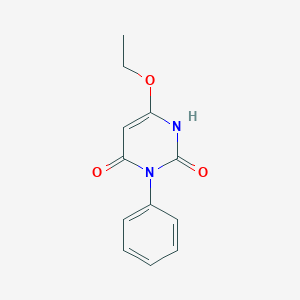phosphanium iodide CAS No. 60066-86-6](/img/structure/B14613819.png)
[4-(1,3-Dioxolan-2-yl)butan-2-yl](triphenyl)phosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide is an organophosphorus compound that features a triphenylphosphonium group attached to a butyl chain, which is further substituted with a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide typically involves the reaction of triphenylphosphine with a suitable alkyl halide that contains the dioxolane moiety. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide can undergo various chemical reactions, including:
Oxidation: The phosphonium group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield the corresponding phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium fluoride are often used in substitution reactions.
Major Products
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and its analogs.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds. It can also serve as a phase-transfer catalyst in certain reactions.
Biology
The compound has potential applications in biological research, particularly in the study of phosphonium salts’ interactions with biological membranes. Its ability to cross cell membranes makes it a candidate for drug delivery systems.
Medicine
In medicine, phosphonium salts are explored for their potential use in targeting mitochondria, which could be useful in developing treatments for diseases involving mitochondrial dysfunction.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals and materials, particularly those requiring the unique properties of the dioxolane and phosphonium groups.
Mécanisme D'action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide involves its interaction with cellular membranes due to the lipophilic nature of the triphenylphosphonium group. This allows the compound to cross lipid bilayers and potentially target intracellular components such as mitochondria. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A simpler analog without the dioxolane ring.
Tetraphenylphosphonium chloride: Another phosphonium salt with different substituents.
4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium bromide: A similar compound with a bromide ion instead of iodide.
Uniqueness
The presence of the dioxolane ring in 4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide distinguishes it from other phosphonium salts. This structural feature may impart unique chemical and biological properties, such as enhanced stability and specific interactions with biological targets.
Propriétés
Numéro CAS |
60066-86-6 |
|---|---|
Formule moléculaire |
C25H28IO2P |
Poids moléculaire |
518.4 g/mol |
Nom IUPAC |
4-(1,3-dioxolan-2-yl)butan-2-yl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C25H28O2P.HI/c1-21(17-18-25-26-19-20-27-25)28(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-16,21,25H,17-20H2,1H3;1H/q+1;/p-1 |
Clé InChI |
QUGAGKQLOIEQJW-UHFFFAOYSA-M |
SMILES canonique |
CC(CCC1OCCO1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


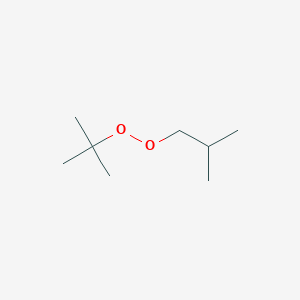


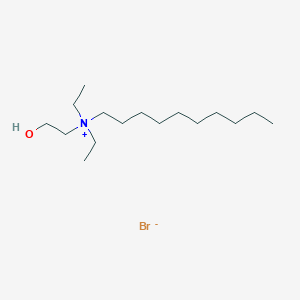

![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)
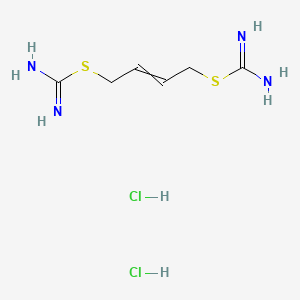
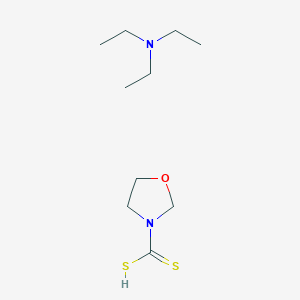
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)


